trans-2-(Methylamino)indan-1-ol

描述

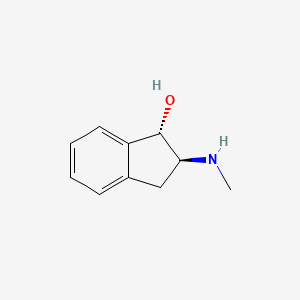

Chemical Structure and Properties trans-2-(Methylamino)indan-1-ol (CAS: 23671-90-1) is a bicyclic organic compound featuring an indane backbone (a fused benzene and cyclopentane ring) substituted with a hydroxyl (-OH) group at the 1-position and a methylamino (-NHCH₃) group at the 2-position in the trans configuration. Its molecular formula is C₁₀H₁₃NO, and its structure is represented as CNC1CC2=CC=C2C1O .

属性

IUPAC Name |

(1S,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9-12H,6H2,1H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMWBCEMDLFPP-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC2=CC=CC=C2[C@@H]1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Optimization

Key parameters include:

-

Catalyst system : Raney nickel (30–50 g/mol) with cuprous halides (CuCl or CuBr, 0.15–0.35 mol equivalents).

-

Base additives : Sodium carbonate (0.47–0.7 mol) or NaOH (1.2 mol).

-

Hydrogen pressure : 20–40 kg/cm² at 100–120°C for 4–8 hours.

For example, Claim 1 describes hydrogenation of 2-chloro-β-methylnitrostyrene (1 mol) with Raney nickel (40 g) and CuCl (0.35 mol) under 25 kg H₂ pressure at 120°C for 5 hours, yielding 86% 2-methylindoline with 99.67% purity.

Alkylation of 2-Aminoindan-1-ol Intermediates

An alternative route involves methylating 2-aminoindan-1-ol. A Royal Society of Chemistry protocol for analogous compounds uses methyl iodide (1.0 equiv) with K₂CO₃ (1.0 equiv) in DMF at room temperature.

Stepwise Alkylation Procedure

Challenges in Regioselectivity

Competitive N- and O-methylation necessitates careful control of:

-

Solvent polarity : DMF enhances nucleophilicity of the amine.

-

Base strength : K₂CO₃ minimizes O-alkylation vs. stronger bases like NaOH.

Enantioselective Organocatalytic Methods

Recent advances in asymmetric synthesis from ACS Publications demonstrate the potential for enantioselective routes using α-ketoesters and cinnamaldehydes.

Organocatalytic Cycle Design

-

Catalyst : (S)-Diphenylprolinol (20 mol%) with 4 Å molecular sieves.

-

Substrates : α-Ketoester (3.0 equiv) and cinnamaldehyde (1.0 equiv) in CH₂Cl₂.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Stereocontrol | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 86–92% | >99.6% | Moderate | Industrial |

| Alkylation | 70–76% | 95–98% | Low | Lab-scale |

| Organocatalytic | 70–92% | >99% | High | Developmental |

Industrial-Scale Production Insights

The patent’s Claim 6 achieves 90% yield at 100°C using:

-

2-Chloro-β-methylnitrostyrene (1 mol)

-

Raney nickel (50 g)

-

CuCl (0.3 mol)

-

Na₂CO₃ (0.6 mol)

Key scalability factors:

化学反应分析

Types of Reactions:

Oxidation: trans-2-(Methylamino)indan-1-ol can undergo oxidation reactions to form the corresponding ketone, trans-2-(Methylamino)indan-1-one.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, anhydrous conditions.

Substitution: SOCl2, pyridine, anhydrous conditions.

Major Products Formed:

Oxidation: trans-2-(Methylamino)indan-1-one.

Reduction: Secondary amines.

Substitution: Chloro derivatives.

科学研究应用

Asymmetric Synthesis

trans-2-(Methylamino)indan-1-ol serves as a valuable chiral auxiliary in asymmetric synthesis. Its conformational rigidity allows for predictable transition states, enhancing the efficiency of asymmetric processes. Researchers have utilized this compound in various enantioselective reactions, which are crucial for producing optically active compounds in pharmaceuticals.

Chiral Auxiliary

The use of this compound as a chiral auxiliary has been demonstrated in several studies. For instance, it has been employed in the synthesis of amino alcohols and other chiral intermediates, which are essential in the production of biologically active molecules. The compound's ability to induce chirality during synthesis has been highlighted in multiple reports, showcasing its versatility and effectiveness.

Medicinal Chemistry

The pharmacological potential of this compound has been explored in various therapeutic areas, including treatments for respiratory diseases, cancer, and metabolic disorders.

Drug Development

Research indicates that derivatives of this compound are being investigated for their roles as inhibitors and modulators of specific biological pathways. For example, compounds derived from this structure have shown promise as antagonists for receptors involved in inflammatory responses and cancer progression.

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Respiratory Diseases : Research has identified compounds that target the chemo-attractant receptor expressed on Th2 cells (CRTH2), leading to potential treatments for asthma and other respiratory conditions .

- Cancer Therapy : Inhibitors derived from this compound have been shown to affect pathways associated with tumor growth and metastasis, such as smoothened receptor (SMO) inhibition .

| Therapeutic Area | Target | Potential Application |

|---|---|---|

| Respiratory Diseases | CRTH2 Antagonists | Treatment for asthma |

| Cancer | SMO Inhibitors | Targeting tumor growth |

作用机制

The mechanism of action of trans-2-(Methylamino)indan-1-ol involves its interaction with molecular targets through its methylamino and hydroxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Indane Family

N-Methyl-2-aminoindane (N-methyl-2AI)

- Structure : N-methyl-2AI (CAS: 24445-44-1) shares the indane backbone but lacks the hydroxyl group at the 1-position. Its structure comprises a methylamine group at the 2-position (C₁₀H₁₃N ) .

- Bioactivity: N-methyl-2AI has been associated with psychoactive effects, acting as a dopamine/norepinephrine reuptake inhibitor in some studies.

Benzodioxane Derivatives

cis- and trans-2-(3',4'-Dihydroxyphenyl)-3-acetylamino-1,4-benzodioxanes

- Structure: These compounds (e.g., 4 and 5 from ) feature a benzodioxane core (a fused benzene and dioxane ring) with acetylated amino and dihydroxyphenyl substituents. Their molecular weights (~C₁₉H₂₀N₂O₆) are significantly higher than trans-2-(Methylamino)indan-1-ol .

- Key Differences: Complexity: The benzodioxane scaffold introduces additional oxygen atoms and acetyl groups, enhancing metabolic stability but reducing blood-brain barrier penetration compared to the simpler indane structure. Biological Activity: These derivatives were evaluated for anticancer and antibacterial properties due to their polyphenolic and acetylated motifs. This compound’s simpler structure may lack comparable broad-spectrum activity but could offer niche applications in neurological or antioxidant contexts .

Indole-Based Analogues

2-(6-Methyl-1H-indol-3-yl)acetic Acid

- Structure: This compound (CAS: 52531-20-1) contains an indole ring substituted with a methyl group and an acetic acid side chain (C₁₁H₁₁NO₂) .

- Functionalization: The acetic acid group introduces acidity (pKa ~4–5), enabling salt formation and solubility in basic media—a property absent in this compound .

Indole-2-Carboxylic Acid Derivatives

- Structure: Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () combine indole rings with thiazolone and carboxylic acid groups, resulting in high molecular complexity (~C₁₄H₁₀N₂O₃S) .

- Key Differences: Multifunctional Design: The presence of carboxylic acid and thiazolone moieties enables diverse interactions (e.g., enzyme inhibition via chelation). This compound’s hydroxyl and methylamino groups offer simpler but less versatile interaction profiles. Synthetic Routes: These derivatives are synthesized via condensation reactions involving thioureas or arylaminothiazolones, whereas this compound likely requires stereoselective hydroxylation and methylation steps .

Comparative Data Table

常见问题

Basic Research Questions

Q. What are the recommended enantioselective synthesis routes for trans-2-(Methylamino)indan-1-ol, and how can stereochemical purity be ensured?

- Methodological Answer : Enantioselective synthesis can employ Rhodium-catalyzed desymmetrization of meso-alkenes, as demonstrated in analogous cyclopentenol derivatives (e.g., (1R,2S)-trans-2-arylcyclopentenols) . Key steps include:

- Use of chiral ligands (e.g., (R)-BINAP) to induce enantioselectivity.

- Optimizing reaction temperature (typically 25–60°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield and ee.

- Post-synthesis purification via chiral HPLC (e.g., Daicel Chiralpak columns) to achieve >98% enantiomeric excess (ee), as validated for structurally related indanol derivatives .

Q. How can researchers characterize the stereochemistry and confirm the trans-configuration of the compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

- Circular Dichroism (CD) spectroscopy : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm stereochemistry .

- NMR spectroscopy : Analyze coupling constants (e.g., for vicinal protons) to distinguish trans (J ≈ 8–10 Hz) from cis configurations .

Q. What analytical techniques are suitable for assessing purity and identifying impurities in this compound?

- Methodological Answer :

- HPLC with UV/Vis detection : Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to quantify impurities at ≤0.1% levels .

- LC-MS : Identify trace impurities (e.g., methylated byproducts) via high-resolution mass spectrometry .

- Karl Fischer titration : Determine water content (<0.5% w/w) to ensure stability during storage .

Advanced Research Questions

Q. How do solvent systems influence the stability and reactivity of this compound in catalytic applications?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance thermal stability but may promote racemization at elevated temperatures (>80°C). Hydroxylic solvents (e.g., methanol) stabilize hydrogen-bonded networks but reduce reaction rates .

- Accelerated stability studies : Conduct stress testing (40°C/75% RH for 14 days) with periodic chiral HPLC analysis to monitor degradation pathways (e.g., oxidation or epimerization) .

Q. What computational strategies can predict the compound’s physicochemical properties and guide experimental design?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict pKa (~9.5 for the amino group) and logP (~1.2), aiding solubility and partitioning studies .

- Molecular dynamics simulations : Model solvent interactions (e.g., hydration shells in aqueous ethanol) to rationalize crystallization behavior .

Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound?

- Methodological Answer :

- Catalyst screening : Compare Rhodium vs. Palladium catalysts; Rhodium systems often provide higher ee (>90%) but require rigorous oxygen-free conditions .

- Cross-validation : Replicate published protocols (e.g., Menard 2010 ) with controlled atmospheric conditions (glovebox) to isolate environmental variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。